N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide -

N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Catalog Number: EVT-4509533
CAS Number:
Molecular Formula: C18H13F4N5OS
Molecular Weight: 423.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) []

  • Compound Description: 3,5-AB-CHMFUPPYCA is a synthetic compound identified as a "research chemical" initially mislabeled as AZ-037. The presence of a pyrazole core in this compound is notable as it represents a bioisosteric replacement of the indazole ring frequently observed in synthetic cannabinoids like PINACA, FUBINACA, and CHMINACA. []
  • Relevance: This compound, like N-[1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, contains a central pyrazole ring substituted at the 5-position with a carboxamide group. This structural similarity suggests potential shared chemical properties and possibly related biological activities. []

2. N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA) []

  • Compound Description: This compound is a regioisomer of 3,5-AB-CHMFUPPYCA, differing in the position of the carboxamide substituent on the pyrazole ring. This isomer was synthesized alongside 3,5-AB-CHMFUPPYCA to confirm the correct identification of the mislabeled research chemical. []
  • Relevance: While possessing the carboxamide group at the 3-position of the pyrazole ring compared to the 5-position in N-[1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, the overall structural similarity, particularly the shared pyrazole-carboxamide core, makes it a relevant related compound. []

3. N-(1-Amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide []

  • Compound Description: Identified as a chlorine-containing byproduct during the synthesis of 3,5-AB-CHMFUPPYCA, this compound offers insight into potential side reactions and structural variations arising during the synthesis of pyrazole-based compounds. []
  • Relevance: Sharing the core pyrazole-5-carboxamide structure with N-[1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide, this byproduct emphasizes the potential for variations in substituents on the pyrazole ring while retaining the core structure, possibly influencing its chemical and biological properties. []

4. 3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydrozol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (IA-8) []

  • Compound Description: IA-8 belongs to a series of novel aryl isoxazoline derivatives containing the pyrazole-5-carboxamide motif and exhibits excellent insecticidal activity against Mythimna separate. Molecular docking studies revealed that IA-8 interacts with the GABA receptor similarly to the commercial insecticide fluralaner. []
  • Relevance: The presence of the pyrazole-5-carboxamide moiety in both IA-8 and N-[1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide highlights this specific structural feature as potentially significant for biological activity, particularly in the context of interactions with biological targets like GABA receptors. []

5. 6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate []

  • Compound Description: This compound, developed by AstraZeneca, is a potent neutrophil elastase inhibitor and exists as a tosylate salt in its novel crystalline form (Form A). This form exhibits improved physical properties compared to the free base. []
  • Relevance: Despite the structural differences, this compound shares the presence of a pyrazole-carboxamide group with N-[1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide. Though the overall structures differ, this shared motif could indicate potential similarities in binding interactions within specific biological contexts. []

6. N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas [, ]

  • Compound Description: This series of acyl thiourea derivatives exhibit diverse biological activities, including antimicrobial, insecticide, and herbicidal properties. Some derivatives have even shown efficacy against HIV. The inclusion of chloride and trifluoromethyl groups on the pyrazole ring is notable for its contribution to bioactivity. [, ]
  • Relevance: Although structurally distinct, the presence of a substituted pyrazole ring with chlorine and trifluoromethyl groups in both this series and N-[1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide suggests a potential relationship in terms of their physicochemical properties and potential for interacting with biological targets. [, ]

Properties

Product Name

N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

IUPAC Name

N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide

Molecular Formula

C18H13F4N5OS

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C18H13F4N5OS/c1-9-7-14(27(24-9)12-6-4-3-5-11(12)19)23-16(28)13-8-10-15(18(20,21)22)25-26(2)17(10)29-13/h3-8H,1-2H3,(H,23,28)

InChI Key

KIILYQISSNHLOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C)C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.